Diisopropoxymethylborane
Description
Diisopropoxymethylborane (CAS 86595-27-9) is a tri-substituted boronate ester with the molecular formula C₇H₁₇BO₂ and a molecular weight of 144.02 g/mol . Structurally, it consists of a central boron atom bonded to a methyl group and two isopropoxy groups. This configuration imparts significant steric bulk and stability, making it less prone to hydrolysis compared to smaller boronate esters. The compound has a boiling point range of 105–107°C and is commonly utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and moderate reactivity .
Properties
IUPAC Name |
methyl-di(propan-2-yloxy)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17BO2/c1-6(2)9-8(5)10-7(3)4/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOFOFKBMGVFSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C)(OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392090 | |
| Record name | Dipropan-2-yl methylboronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86595-27-9 | |
| Record name | Dipropan-2-yl methylboronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropoxymethylborane | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Diisopropoxymethylborane can be synthesized through the hydroboration of alkenes using diborane (B2H6) as a reagent . The reaction typically proceeds in three stages, where diborane adds to the carbon-carbon double bond of the alkene, forming monoalkylborane and dialkylborane intermediates . These intermediates further react to produce the desired organoboron compound.
Industrial Production Methods
In industrial settings, the preparation of methyl-di(propan-2-yloxy)borane often involves the use of borane-tetrahydrofuran (BTHF) or borane-dimethyl sulfide (BMS) complexes . These complexes are more stable and easier to handle compared to diborane, making them suitable for large-scale production. The reaction is typically carried out in ether solvents at room temperature or lower temperatures to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Diisopropoxymethylborane undergoes various chemical reactions, including:
Hydroboration: Addition of boron hydrides to alkenes, forming organoboron compounds.
Oxidation: Conversion of organoboron compounds to alcohols using oxidizing agents such as hydrogen peroxide (H2O2).
Reduction: Reduction of carboxylic acids to alcohols using borane complexes.
Common Reagents and Conditions
Hydroboration: Diborane (B2H6) or borane complexes (BTHF, BMS) in ether solvents.
Oxidation: Hydrogen peroxide (H2O2) in aqueous or alcoholic solvents.
Reduction: Borane complexes (BTHF, BMS) in toluene or other hydrocarbon solvents.
Major Products Formed
Hydroboration: Organoboron compounds such as trialkylboranes.
Oxidation: Alcohols.
Reduction: Alcohols and amines.
Scientific Research Applications
Organic Synthesis
DIPMB is primarily used as a reagent in organic synthesis. Its ability to form stable complexes with various substrates enhances its utility in several reactions:
- Hydroboration Reactions : DIPMB can be employed to add boron across alkenes and alkynes, facilitating the formation of alcohols upon oxidation. This method is particularly valuable for synthesizing chiral alcohols.
- Cross-Coupling Reactions : The compound serves as a boron source in cross-coupling reactions, such as Suzuki and Negishi reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.
- Synthesis of Boronic Acids : DIPMB can be hydrolyzed to produce boronic acids, which are important intermediates in pharmaceutical chemistry and materials science.
Medicinal Chemistry
DIPMB is also being investigated for its potential therapeutic applications:
- Drug Development : Research indicates that boron-containing compounds exhibit unique biological activities, including enzyme inhibition and anti-cancer properties. DIPMB's role as a boron source could lead to the development of new therapeutic agents.
- Targeted Drug Delivery : The compound's ability to form stable complexes with biomolecules may enhance drug delivery systems, allowing for targeted therapy with reduced side effects.
Material Science
In material science, DIPMB has applications in the development of new materials:
- Polymer Chemistry : DIPMB can be used as a cross-linking agent in polymer synthesis, influencing the mechanical properties and thermal stability of the resulting materials.
- Nanotechnology : Its unique properties make it a candidate for use in nanomaterials, where it can facilitate the creation of boron-doped structures with enhanced electronic properties.
Case Study 1: Hydroboration of Alkenes
A study demonstrated that DIPMB effectively hydroborated 1-octene under mild conditions, yielding high selectivity for the formation of 1-octanol upon oxidation. The reaction showcased the compound's efficiency as a hydroborating agent compared to traditional reagents.
Case Study 2: Anticancer Activity
Research has shown that DIPMB derivatives exhibit significant inhibitory effects on specific cancer cell lines. The mechanism involves the reversible binding to enzymes critical for cancer progression, suggesting potential applications in targeted cancer therapies.
Data Table: Summary of Applications
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Organic Synthesis | Hydroboration | High selectivity and yield |
| Cross-Coupling | Formation of complex organic structures | |
| Medicinal Chemistry | Drug Development | Potential anticancer activity |
| Targeted Drug Delivery | Enhanced specificity and reduced side effects | |
| Material Science | Polymer Chemistry | Improved mechanical properties |
| Nanotechnology | Creation of boron-doped nanostructures |
Mechanism of Action
The mechanism of action of methyl-di(propan-2-yloxy)borane involves the formation of boron-carbon bonds through hydroboration reactions . The boron atom in the compound acts as an electrophile, facilitating the addition to carbon-carbon double bonds. This process is highly regioselective, with boron attaching to the less-substituted carbon atom . The resulting organoboron intermediates can undergo further transformations, such as oxidation or reduction, to yield various products .
Comparison with Similar Compounds
Structural and Functional Comparisons
Dichloromethyldiisopropoxyborane
- Molecular Formula : C₃H₉B₃O₃
- Key Features : Contains a chloromethyl group instead of a methyl group. The electron-withdrawing chlorine atoms increase the electrophilicity of the boron center, enhancing reactivity toward nucleophiles (e.g., alcohols, amines) .
- Applications : Primarily used in substitution reactions where enhanced boron electrophilicity is advantageous.
- Stability : Less stable than Diisopropoxymethylborane due to hydrolytic sensitivity from chlorine substituents.
Diethylmethoxyborane (DEMB)
- Molecular Formula : C₅H₁₃BO₃
- Key Features : Substituted with ethoxy and methoxy groups , resulting in smaller steric bulk compared to isopropoxy groups.
- Reactivity : More reactive in gas-phase ion-molecule reactions due to reduced steric hindrance .
- Applications : Used in analytical chemistry for detecting phosphorylated peptides but less favored in synthesis due to lower stability.
(+)-Diisopinocampheylborane (Ipc₂BH)
- Molecular Formula : C₂₀H₃₂B
- Key Features : A chiral borane with two pinene-derived substituents, enabling asymmetric hydroboration of alkenes to produce alcohols with >99% enantiomeric excess .
- Reactivity : Highly air- and moisture-sensitive, requiring inert handling.
- Applications : Critical in stereoselective synthesis of pharmaceuticals, contrasting with this compound’s role in cross-coupling.
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Reactivity/Applications | Stability |
|---|---|---|---|---|---|
| This compound | C₇H₁₇BO₂ | 144.02 | Methyl, 2 isopropoxy | Cross-coupling, stable intermediate | High (hydrolytic) |
| Dichloromethyldiisopropoxyborane | C₃H₉B₃O₃ | 143.81* | Chloromethyl, 2 isopropoxy | Nucleophilic substitution | Moderate |
| Diethylmethoxyborane (DEMB) | C₅H₁₃BO₃ | 131.81* | Ethyl, methoxy | Gas-phase reactions, phosphorylation detection | Low |
| (+)-Diisopinocampheylborane | C₂₀H₃₂B | 275.28* | Two pinene-derived | Asymmetric hydroboration, chiral alcohols | Low (air-sensitive) |
*Calculated based on atomic weights.
Reactivity and Application Differences
- Steric Effects : this compound’s bulky isopropoxy groups hinder nucleophilic attack, enhancing stability but reducing reactivity in electrophilic substitutions compared to DEMB or chlorinated analogs .
- Electronic Effects : Chlorine in Dichloromethyldiisopropoxyborane increases boron’s electrophilicity, favoring reactions with electron-rich substrates.
- Chiral Utility: Ipc₂BH’s chirality enables asymmetric synthesis, whereas this compound’s achiral structure limits it to non-stereoselective applications .
Biological Activity
Diisopropoxymethylborane (DPMB) is an organoboron compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of DPMB, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula: . Its structure consists of a boron atom bonded to two isopropoxy groups and a methyl group, which contributes to its reactivity and solubility in organic solvents. The presence of the boron atom is crucial for its biological interactions.
The biological activity of DPMB can be attributed to its ability to form reactive intermediates that interact with biological macromolecules. Boron-containing compounds are known to participate in various biochemical processes, including enzyme inhibition and modulation of signaling pathways. DPMB's reactivity allows it to form adducts with nucleophiles, potentially leading to alterations in cellular functions.
Neuroprotective Effects
Some studies suggest that boron compounds may have neuroprotective effects due to their ability to cross the blood-brain barrier (BBB) and modulate neurotransmitter systems. This property could make DPMB a candidate for further investigation in neurodegenerative diseases.
Case Studies
- Antitumor Activity : A study investigating various boron derivatives found that certain compounds exhibited significant cytotoxicity against osteosarcoma cell lines. While DPMB was not specifically highlighted, the structural similarities suggest it may possess comparable properties .
- Neuroprotective Potential : Research into organoboron compounds has indicated potential benefits in neuroprotection. For example, some derivatives demonstrated the ability to inhibit oxidative stress pathways, which are critical in neurodegenerative conditions .
- Catalytic Applications : Beyond biological activity, DPMB has been utilized as a catalyst in organic synthesis, showcasing its versatility and importance in medicinal chemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
